molecular formula C19H28N4O2S B2568476 5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol CAS No. 691385-16-7

5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2568476
CAS No.: 691385-16-7
M. Wt: 376.52
InChI Key: KGXJGFJVIUKZPG-XSFVSMFZSA-N
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Description

5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 3-methoxy-4-(pentyloxy)benzaldehyde with 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.

Mechanism of Action

The mechanism of action of 5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-tert-butylphenyl)-4-[(E)-{[4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol
  • 2,6-di-tert-butyl-4-(4-methoxybenzylidene)aminophenol

Uniqueness

5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and pentyloxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-butyl-4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-4-6-8-12-25-16-11-10-15(13-17(16)24-3)14-20-23-18(9-7-5-2)21-22-19(23)26/h10-11,13-14H,4-9,12H2,1-3H3,(H,22,26)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXJGFJVIUKZPG-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)CCCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)CCCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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